Stereochemical Configuration: (4S,5R) vs. (4R,5S) Enantiomer Produces Opposite Absolute Configuration in Aldol Adducts
The (4S,5R) configuration of this N-acetyl oxazolidinone is the levorotatory enantiomer of the standard (4R,5S)-(+)-Evans auxiliary. In analogous N-acyloxazolidinone systems, the (4S,5R) auxiliary directs enolate attack to the opposite diastereoface compared to the (4R,5S) enantiomer, producing products with inverted absolute configuration at the newly formed stereocenter [1]. The parent (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone enables Evans syn aldol diastereoselectivity of >99% de, matching the performance of the (4R,5S) enantiomer but delivering the antipodal product series .
| Evidence Dimension | Diastereofacial selectivity in enolate reactions |
|---|---|
| Target Compound Data | (4S,5R) configuration; levorotatory; directs enolate attack to si-face (class-level inference) |
| Comparator Or Baseline | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone; dextrorotatory; directs enolate attack to re-face |
| Quantified Difference | Opposite absolute configuration of products; matched diastereoselectivity (>99% de reported for parent auxiliary in Evans syn aldol) |
| Conditions | Boron enolate aldol reactions via Zimmerman-Traxler transition state (class-level) |
Why This Matters
Procurement of the (4S,5R) antipode is essential when the target molecule requires the opposite enantiomeric series; substituting with the more common (4R,5S) enantiomer would produce the wrong enantiomer.
- [1] Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv. 2016, 6, 30498-30551. View Source
